

Structural elucidation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

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Compound of Interest

Compound Name: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

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An In-Depth Technical Guide to the Structural Elucidation of **(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid**

Authored by: A Senior Application Scientist

This guide provides a comprehensive, multi-technique approach to the complete structural elucidation of **(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid**, a significant chiral building block in pharmaceutical synthesis.[1] We will move beyond a simple recitation of methods to a deeper exploration of the scientific rationale behind the analytical workflow, demonstrating how disparate data streams are integrated to build an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for characterizing complex small molecules.

Foundational Analysis: Molecular Formula and Mass

The first step in any structural elucidation is to establish the compound's elemental composition and exact molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive

technique for this purpose, providing the molecular formula with high confidence and thereby constraining the realm of possible structures.

For **(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid**, the expected molecular formula is $C_{11}H_{14}O_4$.

Property	Value	Source
Molecular Formula	$C_{11}H_{14}O_4$	
Molecular Weight	210.23 g/mol	
Monoisotopic Mass	210.0892 Da	Calculated

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
- **Ionization Mode:** Operate in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ (m/z 211.0965) and the deprotonated molecule $[M-H]^-$ (m/z 209.0820).
- **Data Analysis:** The measured mass-to-charge ratio, accurate to within 5 ppm, is used to calculate the elemental composition using the instrument's software. This provides empirical validation of the $C_{11}H_{14}O_4$ formula.

Functional Group Identification: Infrared (IR) Spectroscopy

With the molecular formula established, IR spectroscopy serves as a rapid and effective tool for identifying the key functional groups present. The causality behind using IR is its sensitivity to the vibrational frequencies of specific covalent bonds, providing a molecular "fingerprint." For

our target molecule, we anticipate characteristic signals for the hydroxyl (phenol and carboxylic acid), carbonyl (carboxylic acid), and ether moieties.[2]

Functional Group	Expected Absorption Range (cm ⁻¹)	Rationale
Carboxylic Acid O-H	2500-3300 (very broad)	The extreme broadness is due to strong hydrogen bonding between carboxylic acid dimers.[3][4][5]
Phenolic O-H	3200-3600 (broad)	Broader than an alcohol O-H due to hydrogen bonding capabilities.
Aromatic & Alkyl C-H	2850-3100	Sharp peaks superimposed on the broad O-H signal.
Carboxylic Acid C=O	1710-1760	A very strong and sharp absorption, characteristic of a carbonyl stretch.[3][5]
C-O Stretch (Ether & Acid)	1050-1300	Confirms the presence of ether and carboxylic acid C-O bonds.
Aromatic C=C	1450-1600	Multiple sharp absorptions indicating the presence of a benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum, typically from 4000 to 600 cm⁻¹.
- **Background Correction:** A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.[6]

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity of atoms. Through a combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments, the complete molecular structure can be pieced together.

^1H NMR Spectroscopy: Proton Environment and Connectivity

^1H NMR provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
-COOH	10.0 - 12.0	Broad Singlet	1H
-OH (Phenolic)	8.0 - 9.0	Singlet	1H
Aromatic (Ha)	~7.10	Doublet	2H
Aromatic (Hb)	~6.80	Doublet	2H
-O-CH-	~4.00	Triplet	1H
-O-CH ₂ -CH ₃	~3.50	Quartet	2H
-CH ₂ -Ar	~2.90	Doublet	2H
-O-CH ₂ -CH ₃	~1.20	Triplet	3H

^{13}C NMR Spectroscopy: The Carbon Skeleton

^{13}C NMR reveals the number of unique carbon environments. While standard ^{13}C NMR does not show coupling, techniques like DEPT can differentiate between CH₃, CH₂, CH, and quaternary carbons.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-COOH	175 - 180
-C-OH (Phenolic)	155 - 160
Aromatic C (quaternary)	130 - 135
Aromatic CH	115 - 130
-O-CH-	80 - 85
-O-CH ₂ -	65 - 70
-CH ₂ -Ar	35 - 40
-CH ₃	15 - 20

2D NMR: Assembling the Pieces

While 1D NMR provides the fragments, 2D NMR experiments like COSY, HSQC, and HMBC provide the crucial connectivity information.

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings. For example, it will show a correlation between the ethoxy group's -CH₂- and -CH₃ protons.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for linking different spin systems together. For instance, it would show a correlation from the benzylic -CH₂- protons to the aromatic carbons and the chiral -CH- carbon.

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// Connections H_NMR -> COSY; H_NMR -> HSQC; H_NMR -> HMBC; C_NMR -> HSQC;  
C_NMR -> HMBC;
```

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COSY -> Ethoxy; HSQC -> Ethoxy; HSQC -> Aromatic; HSQC -> Propionic;
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HMBC -> Final_Structure; Ethoxy -> Final_Structure; Aromatic -> Final_Structure; Propionic -> Final_Structure; } Diagram of the NMR data integration workflow.

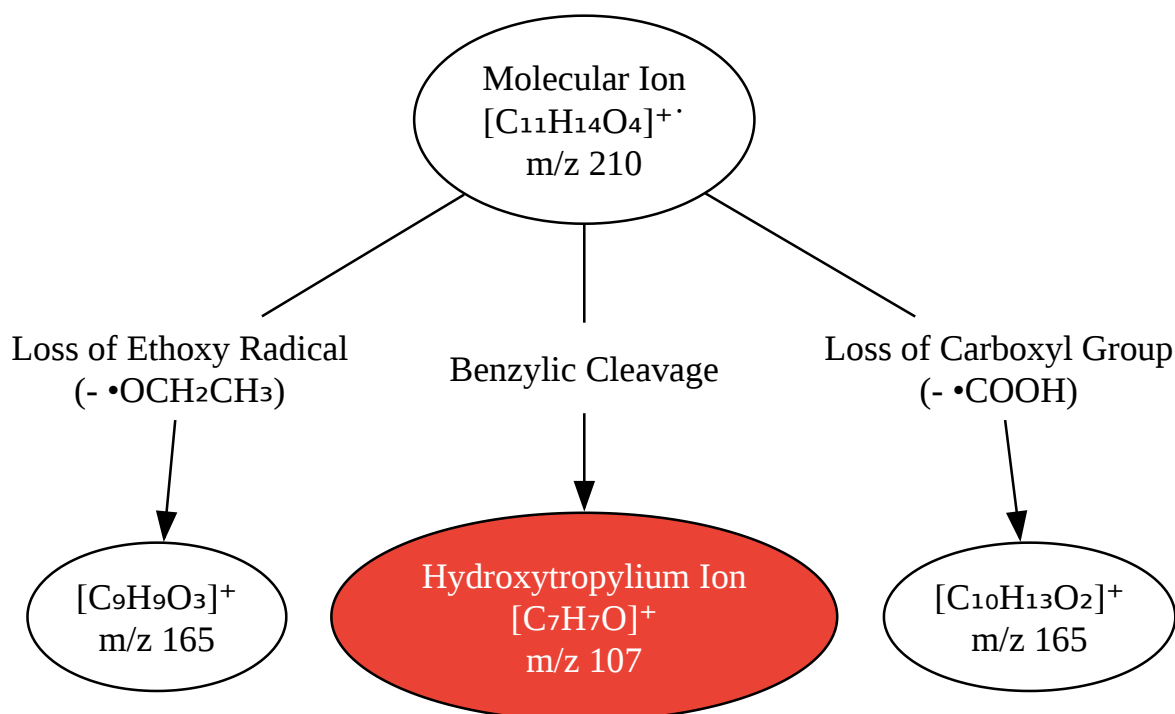
Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (-OH, -COOH).
- **Data Acquisition:** Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.

Corroboration via Fragmentation: Mass Spectrometry (MS)

Beyond providing the molecular formula, MS reveals the compound's fragmentation pattern under ionization, which acts as a powerful corroborative tool for the structure determined by NMR.

m/z Value	Proposed Fragment	Rationale
211	[M+H] ⁺	Protonated molecular ion.
165	[M - C ₂ H ₅ O] ⁺	Loss of the ethoxy group.
107	[HO-C ₆ H ₄ -CH ₂] ⁺	Benzylic cleavage, forming the hydroxytropylium ion, a very stable fragment.[7]



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Defining Stereochemistry: Chiral HPLC

All the preceding techniques define the constitution and connectivity of the molecule, but they are insensitive to its absolute stereochemistry. As the molecule is designated "(S)", its enantiomeric purity must be confirmed. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[8] The principle lies in the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

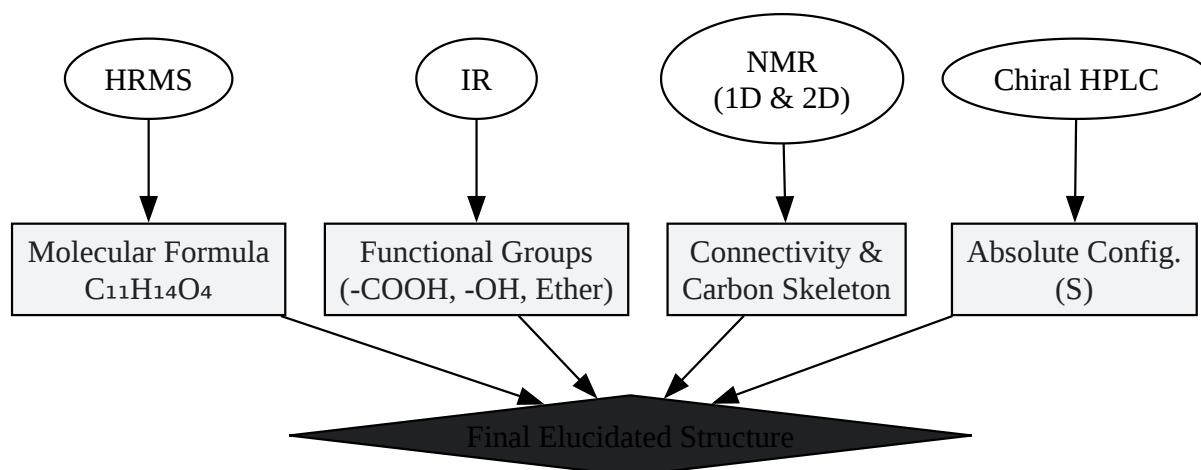
Experimental Protocol: Chiral HPLC Method Development

- **Column Selection:** Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are highly effective for separating arylpropionic acid derivatives.[9][10] Select a column based on initial screening or literature precedents.
- **Mobile Phase Selection:**

- Start with a normal-phase eluent, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 Hexane:IPA.
- An acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) is crucial to suppress the ionization of the carboxylic acid group, ensuring sharp, well-defined peaks.
- Optimization: Adjust the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention time. The goal is to achieve a baseline separation (Resolution > 1.5) in a reasonable runtime.
- Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 220 nm or 275 nm).
- Confirmation: To confirm the peak corresponds to the (S)-enantiomer, the analysis must be compared against a certified reference standard of **(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid**. The retention time of the main peak in the sample must match that of the standard.

Integrated Structural Proof: A Self-Validating System

The trustworthiness of the final structure comes not from a single experiment, but from the confluence of all data. Each technique validates the others, creating a self-consistent and robust conclusion.



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